[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol
Description
Chemical Structure: [6-(2,4-Difluorophenyl)pyridin-3-yl]methanol (CAS: 887974-78-9) is a pyridine derivative featuring a hydroxymethyl (-CH2OH) group at the 3-position of the pyridine ring and a 2,4-difluorophenyl substituent at the 6-position (Figure 1) . Molecular Formula: C₁₂H₉F₂NO. Molecular Weight: 221.20 g/mol. Key Features:
Properties
Molecular Formula |
C12H9F2NO |
|---|---|
Molecular Weight |
221.20 g/mol |
IUPAC Name |
[6-(2,4-difluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9F2NO/c13-9-2-3-10(11(14)5-9)12-4-1-8(7-16)6-15-12/h1-6,16H,7H2 |
InChI Key |
KCPIFCAYKASNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol typically involves the reaction of 2,4-difluorobenzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The final product is purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production methods for [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids.
Conditions :
-
Primary oxidation to aldehyde: TEMPO/NaOCl system in water/acetone (pH 9–10) at 0–5°C .
-
Secondary oxidation to carboxylic acid: KMnO₄ or CrO₃ in acidic aqueous media .
Example :
Esterification and Etherification
The alcohol participates in nucleophilic acyl substitutions.
Conditions :
Example :
Coupling Reactions
The pyridine ring and difluorophenyl group enable cross-coupling.
Conditions :
-
Suzuki-Miyaura coupling : Pd(PPh₃)₄, arylboronic acids, K₂CO₃ in dioxane/H₂O (80°C) .
-
Buchwald-Hartwig amination : Pd₂(dba)₃, Xantphos, amines in toluene (110°C) .
Example :
| Substrate | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Bromo-6-(2,4-difluorophenyl)pyridine | 4-Methoxyphenylboronic acid | 6-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)pyridine | 85% |
Functional Group Interconversion
The hydroxymethyl group is converted to halides or amines.
Conditions :
Example :
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorination | SOCl₂, DCM | 3-(Chloromethyl)-6-(2,4-difluorophenyl)pyridine | 91% | |
| Reductive Amination | NH₃, NaBH₃CN | 3-(Aminomethyl)-6-(2,4-difluorophenyl)pyridine | 63% |
Stability and Side Reactions
-
Hydrolysis : The hydroxymethyl group is stable under neutral conditions but hydrolyzes in strong acid/base to nicotinic acid derivatives .
-
Photodegradation : Exposure to UV light leads to defluorination and ring-opening byproducts .
Industrial-Scale Modifications
Scientific Research Applications
[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol is a chemical compound with a variety of applications, particularly in organic synthesis and medicinal chemistry. Its unique structure, combining aromatic and heterocyclic components, makes it a valuable building block in these fields.
Applications
- Organic Synthesis : [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol acts as a versatile building block. The synthesis of this compound often requires anhydrous solvents and an inert atmosphere to prevent unwanted side reactions. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels. For large-scale production, continuous flow reactors and automated systems may be utilized to enhance efficiency and yield. Advanced purification techniques like high-performance liquid chromatography (HPLC) are also incorporated to ensure product quality.
- Medicinal Chemistry : The biological activity of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol is of significant interest due to its potential interactions with various biological targets. The difluorophenyl moiety enhances the compound's binding affinity to specific enzymes or receptors, which may modulate their activity. This compound has been explored in research related to anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies. Studies on the interactions of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol with biological targets have highlighted its potential as a modulator of enzyme activity. The specific interactions depend on the structural features of the target proteins and the functional groups present in the compound. Research continues to elucidate these mechanisms to better understand its therapeutic potential.
- Anti-fibrotic activity: Pyrimidine derivatives with a broad range of pharmacological activities have been utilized in the design of structures in medicinal chemistry .
Mechanism of Action
The mechanism of action of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the binding affinity of the compound to its target, while the pyridine ring can facilitate interactions with specific amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers
Impact of Positional Isomerism :
Substituent Variations on the Phenyl Ring
Electronic Effects :
Functional Group Modifications on the Pyridine Ring
Heterocyclic and Hybrid Structures
Research Findings and Data Trends
Physicochemical Properties
- Solubility: Fluorinated phenylpyridines generally exhibit lower aqueous solubility compared to non-fluorinated analogs due to increased hydrophobicity. For example, [6-(2,4-difluorophenyl)pyridin-3-yl]methanol is sparingly soluble in water but soluble in DMSO .
- Thermal Stability: Trifluoromethyl-substituted derivatives (e.g., [6-(4-trifluoromethylphenyl)pyridin-3-yl]methanol) show higher decomposition temperatures (>200°C) due to strong C-F bonds .
Biological Activity
[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a difluorophenyl group and a methanol moiety. This structural configuration is crucial for its interaction with biological targets.
The interaction of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol with specific molecular targets is central to its biological activity. Key mechanisms include:
- Receptor Binding : The compound acts as a ligand in receptor binding studies, enhancing our understanding of receptor-ligand interactions.
- Enzyme Inhibition : It may inhibit certain enzymes, affecting various signaling pathways involved in disease processes.
- Cell Cycle Modulation : Similar compounds have shown the ability to arrest the cell cycle, particularly in the G2/M phase, which is critical in cancer therapy.
Biological Activity Overview
The biological activities of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol can be summarized in the following categories:
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor cell proliferation and induce apoptosis. |
| Anti-inflammatory | May modulate inflammatory pathways by inhibiting specific cytokines. |
| Neuroprotective | Investigated for effects on neurodegenerative disease models. |
Case Studies and Research Findings
-
Anticancer Activity
- A study demonstrated that compounds structurally similar to [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects . For instance, derivatives showed significant inhibition of tubulin polymerization, leading to cell cycle arrest.
- Inflammatory Response Modulation
- Neuroprotective Effects
Research Data
The following table summarizes key findings from various studies on related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-(2,4-Difluorophenyl)pyridin-3-YL | A549 (lung cancer) | 12.07 | Tubulin polymerization inhibition |
| 6-(2-fluorophenyl)pyridin-3-YL | MCF7 (breast cancer) | 10.5 | Apoptosis induction |
| 6-(chlorophenyl)pyridin-3-YL | HT29 (colon cancer) | 8.5 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
